molecular formula C14H14ClNO3 B13490790 rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13490790
M. Wt: 279.72 g/mol
InChI Key: GFAATJGDWAOIDJ-RGNHYFCHSA-N
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Description

rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro and methoxy substituent, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of indium (III) chloride and microwave irradiation . This method allows for rapid synthesis with isolated yields up to 57% within 3 minutes. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: Halogen substitution reactions can replace the chloro group with other substituents like fluorine or bromine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.

Scientific Research Applications

rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways and processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid include:

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m1/s1

InChI Key

GFAATJGDWAOIDJ-RGNHYFCHSA-N

Isomeric SMILES

COC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O

Origin of Product

United States

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